2-Methylbut-3-yn-2-ol;phosphorous acid
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Overview
Description
2-Methylbut-3-yn-2-ol is an organic compound with the formula HC≡C(OH)Me₂ (Me = CH₃). It is a colorless liquid classified as an alkynyl alcohol. This compound is known for its versatility in various chemical reactions and its use as an intermediate in the synthesis of other compounds .
Preparation Methods
2-Methylbut-3-yn-2-ol is typically prepared through the condensation of acetylene and acetone. This reaction can be promoted using a base (Favorskii reaction) or Lewis acid catalysts . Industrial production of 2-Methylbut-3-yn-2-ol involves large-scale synthesis as a precursor to terpenes and terpenoids. It is also used as a monoprotected version of acetylene .
Chemical Reactions Analysis
2-Methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, bases like DBU, and solvents like THF . Major products formed from these reactions include aryl-2-methyl-3-butyn-2-ols and 2-Methyl-3-buten-2-ol .
Scientific Research Applications
2-Methylbut-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of terpenes and terpenoids.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbut-3-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of both an alkyne and an alcohol functional group. These functional groups allow it to undergo addition, substitution, and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Methylbut-3-yn-2-ol can be compared to similar compounds such as trimethylsilylacetylene and other alkynyl alcohols. Its uniqueness lies in its dual functional groups, which provide a wide range of reactivity. Similar compounds include:
Trimethylsilylacetylene: Used similarly in organic synthesis.
2-Methyl-3-buten-2-ol: A reduction product of 2-Methylbut-3-yn-2-ol.
Properties
CAS No. |
89784-67-8 |
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Molecular Formula |
C15H27O6P |
Molecular Weight |
334.34 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-ol;phosphorous acid |
InChI |
InChI=1S/3C5H8O.H3O3P/c3*1-4-5(2,3)6;1-4(2)3/h3*1,6H,2-3H3;1-3H |
InChI Key |
OPSQPNNUMZCZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)O.CC(C)(C#C)O.CC(C)(C#C)O.OP(O)O |
Origin of Product |
United States |
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